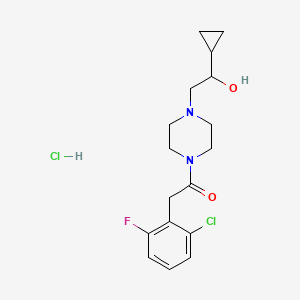
2-(2-Chloro-6-fluorophenyl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chloro-6-fluorophenyl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C17H23Cl2FN2O2 and its molecular weight is 377.28. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chloro-6-fluorophenyl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-6-fluorophenyl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biotransformation and Pharmacokinetics
The compound undergoes rapid biotransformation involving cytochrome P450-mediated processes. A study on the metabolism of prasugrel, a related compound, revealed insights into the transformation mechanisms that could be relevant for understanding the metabolism of similar compounds. This study found that the biotransformation to active metabolites involves cytochrome P450 (CYP) enzymes, with significant roles played by CYP3A4 and CYP2B6 in the formation of active platelet aggregation inhibitors (Rehmel et al., 2006).
Electrochemical Synthesis
Electrochemical methods offer an environmentally friendly alternative for synthesizing similar compounds. The electrochemical oxidation of related phenylpiperazine derivatives has been explored as a facile method for synthesizing new compounds. Such methods are characterized by high atom economy and the potential for generating novel pharmaceutical agents in an environmentally benign manner (Nematollahi & Amani, 2011).
Antimicrobial and Antifungal Activity
Compounds incorporating the phenylpiperazine moiety have been evaluated for their antimicrobial and antifungal activities. A series of azole-containing piperazine derivatives, for instance, showed moderate to significant activities against various bacterial and fungal strains, highlighting the therapeutic potential of these compounds in treating infections (Gan, Fang, & Zhou, 2010).
Anticancer Activities
The evaluation of 1,2,4-triazine derivatives bearing the piperazine moiety against breast cancer cells revealed promising antiproliferative agents. Such studies are pivotal in identifying new therapeutic agents for cancer treatment, showcasing the compound's potential role in developing anticancer drugs (Yurttaş et al., 2014).
Synthesis and Structural Analysis
Research on the synthesis and structural characterization of related compounds contributes to the pharmaceutical field by facilitating the development of new drugs with optimized properties. For example, the synthesis and X-ray crystallography of a similar compound provided detailed insights into its molecular structure, which is crucial for understanding its pharmacological activity (Zhang et al., 2011).
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClFN2O2.ClH/c18-14-2-1-3-15(19)13(14)10-17(23)21-8-6-20(7-9-21)11-16(22)12-4-5-12;/h1-3,12,16,22H,4-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWCKEBLWZMDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)CC3=C(C=CC=C3Cl)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-fluorophenyl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

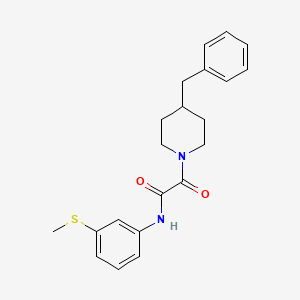
![3-(2-fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2442263.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2442264.png)
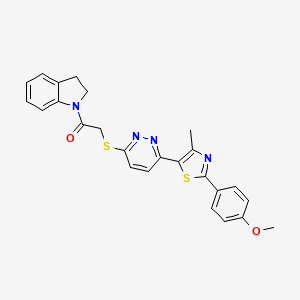
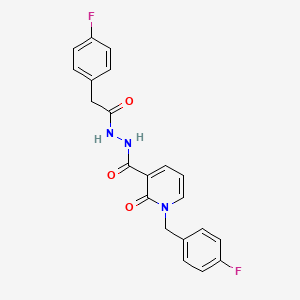
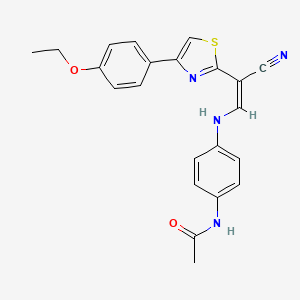
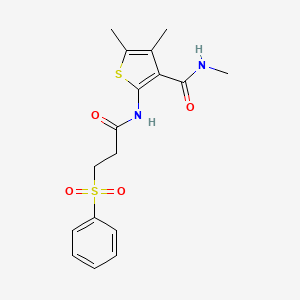
![4-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide](/img/structure/B2442273.png)
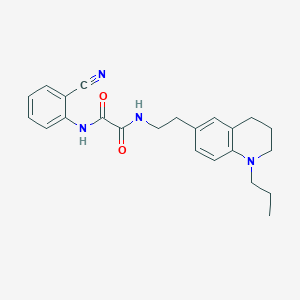

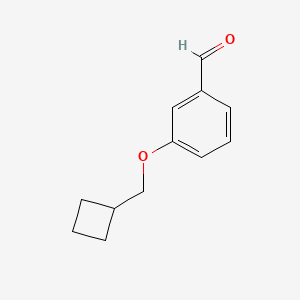
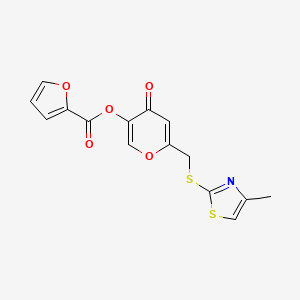
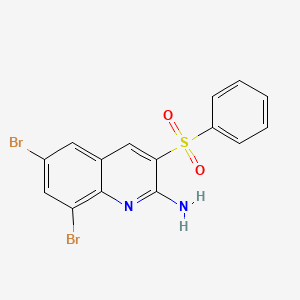
![N-(3,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2442284.png)